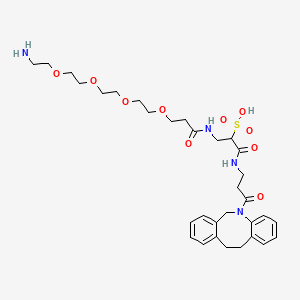

Sulfo DBCO-PEG4-Amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-[[3-(11,12-dihydro-6H-benzo[c][1]benzazocin-5-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,9-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPJDTDWWVNXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(CC3=CC=CC=C31)C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCN)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N4O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of a Bioorthogonal Bridge: A Technical Guide to Sulfo DBCO-PEG4-Amine

For Researchers, Scientists, and Drug Development Professionals

Sulfo DBCO-PEG4-Amine is a heterobifunctional linker at the forefront of bioconjugation and targeted therapeutic development. Its unique tripartite structure, comprising a sulfonated dibenzocyclooctyne (Sulfo-DBCO) moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary amine, offers a powerful toolkit for the precise assembly of complex biomolecular architectures. This guide provides an in-depth examination of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations to empower researchers in their scientific endeavors.

Core Structure and Functionality

At its core, this compound is an elegantly designed molecular bridge. Each component serves a distinct and critical purpose:

-

Sulfo-DBCO (Sulfonated Dibenzocyclooctyne): This is the bioorthogonal reactive handle of the molecule. The DBCO group is a strained alkyne that readily participates in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[] This reaction is highly efficient, specific, and occurs under mild, physiological conditions, making it ideal for use in complex biological systems without the need for cytotoxic copper catalysts.[] The addition of a sulfonate (SO₃⁻) group to the DBCO core significantly enhances the molecule's water solubility, a crucial attribute for in vivo applications and for preventing aggregation of the resulting bioconjugates.[2][3]

-

PEG4 (Tetraethylene Glycol) Spacer: The PEG4 linker is a flexible, hydrophilic chain composed of four ethylene (B1197577) glycol units. This spacer arm serves multiple functions: it further increases the overall water solubility of the molecule, reduces steric hindrance between the conjugated biomolecules, and can improve the pharmacokinetic properties of the final conjugate by reducing immunogenicity and increasing circulation time.[]

-

Terminal Amine (-NH₂): The primary amine group provides a versatile point of attachment to a wide array of biomolecules. It can readily form stable amide bonds with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or can be coupled to carboxyl groups on proteins, peptides, or other molecules using carbodiimide (B86325) chemistry (e.g., with EDC).[4][5]

This combination of features makes this compound an invaluable tool for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles for drug delivery.[6]

Physicochemical and Technical Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₃₂H₄₂N₄O₁₀S |

| Molecular Weight | ~674.77 g/mol |

| Purity (Typical) | ≥95% (as determined by HPLC) |

| Appearance | White to off-white solid or crystalline powder |

| Solubility | Soluble in water, DMSO, and DMF |

| Storage Conditions | Store at -20°C, desiccated. Shipped at ambient temperature. |

| Reactive Groups | DBCO (reacts with azides), Amine (reacts with activated carboxylic acids) |

Visualizing the Molecular Architecture and Workflow

To better understand the structure and application of this compound, the following diagrams have been generated using the DOT language.

To properly render this DOT script, replace the IMG SRC placeholders with actual image files of the chemical structures.

Caption: Molecular structure of this compound.

Caption: Workflow for ADC development.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and related compounds. These protocols are provided as a guide and may require optimization for specific applications.

Protocol 1: Two-Step Bioconjugation of a Carboxyl-Containing Protein

This protocol describes the conjugation of this compound to a protein via its carboxyl groups, followed by a copper-free click reaction to an azide-functionalized molecule.

Materials:

-

This compound

-

Carboxyl-containing protein (e.g., antibody)

-

Azide-functionalized molecule (e.g., fluorescent probe, drug)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns or dialysis equipment

Procedure:

Step 1: Activation of Protein Carboxyl Groups

-

Prepare a stock solution of the carboxyl-containing protein in Activation Buffer.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

-

Add a 10- to 20-fold molar excess of EDC and Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation with this compound

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purify the DBCO-labeled protein using a desalting column or dialysis to remove excess reagents.

Step 3: Copper-Free Click Reaction (SPAAC)

-

Dissolve the azide-containing molecule in a compatible buffer (e.g., PBS, pH 7.4).

-

Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the purified DBCO-labeled protein.

-

Incubate the reaction for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

-

Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove any unreacted azide (B81097) molecule.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol outlines the labeling of an amine-modified DNA or RNA oligonucleotide with a DBCO moiety using an NHS ester-activated carboxyl group that will react with the amine on this compound.

Materials:

-

Amine-modified oligonucleotide

-

This compound

-

EDC and Sulfo-NHS (for in-situ activation of a carboxylated molecule to be linked) or a pre-activated NHS ester of the molecule to be conjugated.

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

-

Anhydrous DMSO or DMF

-

HPLC system for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM.

-

If starting with a carboxylated molecule, activate it with EDC and Sulfo-NHS as described in Protocol 1, Step 1.

-

Dissolve the activated NHS ester of the molecule to be conjugated in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the activated NHS ester solution to the oligonucleotide solution.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 20% to maintain oligonucleotide stability.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

-

Purification:

-

Purify the DBCO-labeled oligonucleotide using reverse-phase HPLC. The conjugated oligonucleotide will have a longer retention time than the unconjugated starting material.

-

Alternatively, ethanol (B145695) precipitation can be used for initial purification.

-

-

Quantification and Quality Control:

-

Determine the concentration of the purified conjugate by measuring the absorbance at 260 nm.

-

Confirm successful conjugation and assess purity using mass spectrometry and analytical HPLC.

-

Conclusion

This compound represents a significant advancement in the field of bioconjugation. Its well-defined structure, which combines the benefits of water solubility, bioorthogonality, and versatile reactivity, makes it an indispensable tool for researchers and drug developers. By providing a stable and efficient bridge between biomolecules, this compound is paving the way for the next generation of targeted therapies, advanced diagnostics, and sophisticated research tools. The protocols and visualizations provided in this guide are intended to facilitate the adoption of this powerful technology and to support the innovative work of the scientific community.

References

An In-Depth Technical Guide to Sulfo DBCO-PEG4-Amine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Sulfo DBCO-PEG4-Amine, a key reagent in copper-free click chemistry. We will delve into its mechanism of action, provide quantitative data for reaction optimization, detail experimental protocols for its application, and present visual diagrams of the core processes.

Core Concepts: The Chemistry of this compound

This compound is a heterobifunctional linker molecule meticulously designed for bioconjugation. Its structure comprises four key components, each with a specific function:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is the reactive engine for copper-free click chemistry. The high ring strain of the DBCO group allows it to react spontaneously and specifically with azide-functionalized molecules in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This reaction is bioorthogonal, meaning it occurs with high efficiency within biological systems without interfering with native biochemical processes.[1][3]

-

PEG4 Spacer (Polyethylene Glycol): A four-unit polyethylene (B3416737) glycol chain acts as a hydrophilic spacer. This PEG linker enhances the water solubility of the molecule and its subsequent conjugates, which is crucial for working with biological samples.[4] It also reduces aggregation and minimizes steric hindrance between the molecules being conjugated.[4]

-

Amine Group (-NH2): A primary amine that provides a reactive handle for conjugation to various functional groups. The amine group can be reacted with molecules containing, for example, carboxylic acids or NHS esters to form stable amide bonds.

-

Sulfo Group (-SO3-): The sulfonate group significantly increases the water solubility of the molecule, a critical feature for bioconjugation reactions performed in aqueous buffers.[5][6]

The primary mechanism of action for this compound in click chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . This reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications involving living cells and in vivo studies.[3][7] The reaction between the DBCO group and an azide (B81097) is highly specific and results in the formation of a stable triazole linkage.[2][8]

Quantitative Data for Reaction Optimization

The efficiency of the SPAAC reaction is influenced by several factors, including the buffer, pH, temperature, and the nature of the azide reactant. The following tables summarize key quantitative data to guide the optimization of your experiments.

| Parameter | Recommended Conditions | Notes |

| Molar Excess (DBCO:Azide) | 1.5 to 3-fold excess of DBCO-labeled molecule to azide | To drive the reaction to completion.[9] |

| Reaction Temperature | 4°C to 37°C | Reactions are generally faster at higher temperatures.[1][9] |

| Reaction Time | 2 to 12 hours | Can be extended for higher efficiency, particularly with larger biomolecules.[1][9] |

| pH | 7.0 - 8.5 | Higher pH values generally increase reaction rates, though this can be buffer-dependent.[8] |

| Solvent | Aqueous buffers (e.g., PBS, HEPES) | The sulfo group enhances solubility in aqueous media.[5][6] |

| Buffer (pH) | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) |

| PBS (pH 7) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 |

| HEPES (pH 7) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 |

| PBS (pH 7) | Sulfo DBCO-amine + 3-azido-L-alanine | Data not specified |

| HEPES (pH 7) | Sulfo DBCO-amine + 3-azido-L-alanine | Data not specified |

| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) |

| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22 |

| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the SPAAC reaction mechanism and a general experimental workflow for bioconjugation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of a Carboxyl-Containing Molecule with this compound

This protocol describes the activation of a carboxyl group on a molecule (e.g., a small molecule drug) and its subsequent conjugation to the amine group of this compound.

Materials:

-

Carboxyl-containing molecule

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis equipment

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature.

-

Prepare a stock solution of the carboxyl-containing molecule in anhydrous DMSO.

-

Prepare a stock solution of this compound in the Activation Buffer.

-

Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

-

Activation of the Carboxylic Acid:

-

Conjugation to this compound:

-

Quenching and Purification:

Protocol 2: Copper-Free Click Chemistry Conjugation to an Azide-Modified Antibody

This protocol details the reaction between the DBCO-labeled molecule from Protocol 1 and an azide-modified antibody.

Materials:

-

DBCO-labeled molecule (from Protocol 1)

-

Azide-modified antibody (in an amine-free buffer such as PBS, pH 7.4)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Reaction Setup:

-

Combine the purified DBCO-labeled molecule with the azide-modified antibody in the Reaction Buffer.

-

A 1.5 to 3-fold molar excess of the DBCO-labeled molecule relative to the antibody is recommended.[9]

-

-

Incubation:

-

Purification of the Final Conjugate:

-

Purify the final antibody conjugate from unreacted DBCO-labeled molecule using size-exclusion chromatography (SEC) or dialysis.[9]

-

-

Characterization:

-

The final conjugate can be characterized by SDS-PAGE, which will show a shift in molecular weight compared to the unconjugated antibody.

-

The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[1][6]

-

This guide provides a foundational understanding of this compound and its application in click chemistry. For specific applications, further optimization of the reaction conditions may be necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 2055198-05-3 | BroadPharm [broadpharm.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. DBCO | BroadPharm [broadpharm.com]

- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Sulfo DBCO-PEG4-Amine: Properties, Solubility, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core properties, solubility characteristics, and bioconjugation applications of Sulfo DBCO-PEG4-Amine. This versatile reagent is a cornerstone in the field of bioconjugation, enabling the straightforward and efficient labeling and modification of biomolecules through copper-free click chemistry.

Core Properties and Specifications

This compound is a hydrophilic, amine-reactive linker molecule. Its structure incorporates a sulfonate group for enhanced aqueous solubility, a polyethylene (B3416737) glycol (PEG) spacer to increase flexibility and reduce steric hindrance, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and a terminal primary amine for conjugation to various molecules.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₄₂N₄O₁₀S | [1][2][3][4] |

| Molecular Weight | 674.26 g/mol (may vary slightly) | [1][2][3] |

| Purity | >95% (as determined by HPLC) | [1][2] |

| Appearance | Slightly yellow to slightly grey crystalline solid | [1][2] |

| Solubility | Soluble in Water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) | [1][5] |

| Storage Conditions | Store at -20°C, desiccated. Shipped at ambient or frozen conditions. | [1][2][4] |

| CAS Number | 2055198-05-3 | [3][4][5][6] |

Enhanced Solubility for Aqueous Applications

A key feature of this compound is its excellent water solubility, conferred by the hydrophilic sulfonated spacer arm.[1] This property is critical for biological applications, ensuring that the reagent and its conjugates remain soluble in physiological buffers, which can prevent aggregation and improve reaction efficiency in aqueous environments.[2] The PEG spacer further contributes to the hydrophilicity and provides a flexible connection between the conjugated molecules.[1]

Applications in Bioconjugation and Beyond

The primary application of this compound is in bioconjugation, where it serves as a bridge between two molecules of interest.[2][6] The terminal amine allows for its covalent attachment to molecules containing activated esters (e.g., NHS esters) or carboxylic acids (via activation with EDC/HATU), forming a stable amide bond.[5][7] The DBCO group then enables a highly efficient and bioorthogonal reaction with azide-containing molecules through copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5]

This dual functionality makes this compound a valuable tool in a variety of research and development areas:

-

Antibody-Drug Conjugate (ADC) Development: As a linker to attach potent drug molecules to antibodies for targeted cancer therapy.[7]

-

Probe Development and Fluorescent Labeling: For the creation of water-soluble probes for cellular imaging and diagnostic assays.[2][6]

-

Drug Delivery Systems: To construct PEGylated scaffolds for therapeutic conjugates, improving their pharmacokinetic properties.[2][6]

-

Nanoparticle and Surface Functionalization: For modifying the surfaces of nanoparticles, biosensors, and other materials to enhance their biocompatibility and targeting capabilities.[2]

-

PROTAC Development: Can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for similar bioconjugation reactions and should be optimized for specific applications.

Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule

This protocol describes the reaction of the primary amine on this compound with a molecule that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

NHS ester-activated molecule of interest

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5; Borate Buffer, pH 8.0-8.5)[1]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound (e.g., 10 mM) in the chosen reaction buffer.

-

Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM).

-

-

Conjugation Reaction:

-

In a reaction tube, add the desired amount of the this compound solution.

-

Add a 1.5 to 5-fold molar excess of the NHS ester-activated molecule stock solution to the this compound solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted reagents and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: Copper-Free Click Chemistry Reaction (SPAAC)

This protocol outlines the reaction of a DBCO-functionalized molecule (prepared as in Protocol 1) with an azide-containing molecule.

Materials:

-

DBCO-functionalized molecule

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.0-7.4)[1]

Procedure:

-

Reagent Preparation:

-

Dissolve the DBCO-functionalized molecule and the azide-containing molecule in the reaction buffer to their desired concentrations.

-

-

Click Chemistry Reaction:

-

Combine the DBCO-functionalized molecule and the azide-containing molecule in a reaction tube. A 1.5 to 3-fold molar excess of one component is often recommended to ensure complete reaction of the limiting reagent.

-

Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. Reaction times may vary depending on the specific reactants and concentrations.

-

-

Purification:

-

If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

-

Logical Relationship: The Two-Step Bioconjugation Strategy

The power of this compound lies in its ability to facilitate a two-step bioconjugation strategy. This approach allows for the controlled and sequential linking of two different molecules, providing a high degree of precision in the synthesis of complex bioconjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. DBCO-Sulfo-PEG4-amine - Creative Biolabs [creative-biolabs.com]

- 7. This compound, 2055198-05-3 | BroadPharm [broadpharm.com]

The Pivotal Role of the PEG4 Spacer in Sulfo DBCO-PEG4-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, the precise chemical linkage of molecules is paramount. Sulfo DBCO-PEG4-Amine has emerged as a critical tool, enabling the efficient and stable conjugation of biomolecules. This heterobifunctional linker incorporates three key moieties: a sulfated dibenzocyclooctyne (Sulfo-DBCO) group for copper-free click chemistry, a terminal amine for reaction with activated esters, and a central tetraethylene glycol (PEG4) spacer. While the reactive ends provide the means of attachment, it is the often-overlooked PEG4 spacer that imparts a suite of advantageous properties, profoundly influencing the performance of the resulting conjugate. This technical guide delves into the core functions of the PEG4 spacer in this compound, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is a cornerstone of modern bioconjugation strategies, addressing key challenges in the development of complex biologics like antibody-drug conjugates (ADCs) and targeted imaging agents.[1] Its primary roles include enhancing solubility, increasing stability, reducing immunogenicity, and providing spatial separation to overcome steric hindrance.

Enhanced Solubility and Reduced Aggregation

A significant hurdle in bioconjugation is the often poor aqueous solubility of many therapeutic payloads and labeling reagents. The DBCO moiety, while highly reactive, is inherently hydrophobic. The inclusion of the hydrophilic PEG4 spacer, composed of repeating ethylene (B1197577) oxide units, dramatically improves the water solubility of the entire this compound molecule.[1][2][3][4][5][6][7] This enhanced aqueous compatibility is crucial for biological applications, preventing aggregation of the bioconjugate, which can otherwise lead to reduced efficacy and potential immunogenic responses.[1] The sulfonate group on the DBCO ring further contributes to the overall water solubility of the molecule.[4][5][6][7]

| Compound | Solvent | Solubility | Reference |

| This compound | DMSO | 100 mg/mL (148.20 mM) | [8] |

| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM | [2] |

| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 5.5 mM | [2] |

Improved Pharmacokinetics and Stability

The PEG4 spacer contributes to an extended circulation half-life and can alter the biodistribution of the bioconjugate.[1] The hydrophilic nature of PEG creates a protective hydration shell around the conjugate, which can shield it from enzymatic degradation, thereby enhancing its stability in biological fluids.[1] This "stealth" effect also helps to reduce renal clearance.

A comparative in vivo study on PEGylated versus non-PEGylated nanoparticles demonstrated a significant improvement in stability and blood retention for the PEGylated version.

| Nanoparticle Formulation | Blood Concentration (1h post-injection, % ID/g) | Conclusion |

| Non-PEGylated 111In-Proticles | 0.06 ± 0.01 | Degrade faster in vivo |

| PEGylated 111In-Proticles | 0.23 ± 0.01 | Higher blood values, indicating greater stability |

Reduction of Steric Hindrance and Immunogenicity

The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1] This spacing is critical for maintaining the biological activity of proteins and antibodies by preventing the attached payload from interfering with their binding sites.[1] It also ensures that the payload is accessible to its target. Furthermore, the hydration layer created by the PEG spacer can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[1]

Reaction Kinetics of the SPAAC Reaction

The Sulfo-DBCO group of the linker reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. The reaction rate is a critical parameter for successful bioconjugation. The following table summarizes the second-order rate constants for the reaction of Sulfo DBCO-amine with model azides in different buffers.

| DBCO Construct | Reactant Azide | Buffer (pH 7) | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Reference |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 37 | 1.22 ± 0.02 | [9] |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | Borate | 37 | 1.18 ± 0.01 (at pH 10) | [9] |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | DMEM | 37 | 0.97 ± 0.01 | [9] |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | MES | 37 | 0.86 ± 0.02 | [9] |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 37 | 0.85 ± 0.03 | [9] |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | RPMI | 37 | 0.77 ± 0.01 | [9] |

| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | Not Specified | Slower than Sulfo DBCO-amine | [10] |

| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | Not Specified | 0.37 | [10] |

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of a payload containing a carboxylic acid to the amine group of this compound, followed by the conjugation of the resulting complex to an azide-modified antibody.

Materials:

-

This compound

-

Carboxylated payload molecule

-

Azide-modified antibody

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

Desalting columns or dialysis equipment

Procedure:

-

Payload Activation:

-

Dissolve the carboxylated payload in anhydrous DMF or DMSO.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the payload solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester.

-

-

Conjugation to this compound:

-

Dissolve this compound in the Activation Buffer.

-

Add the activated payload solution to the this compound solution. A 1:1 to 1:1.5 molar ratio of activated payload to linker is recommended.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Purification of Payload-Linker Conjugate:

-

Purify the Payload-PEG-DBCO conjugate using reverse-phase HPLC.

-

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

-

Combine the azide-modified antibody with the purified Payload-PEG-DBCO conjugate in Coupling Buffer. A 1.5- to 10-fold molar excess of the DBCO-functionalized payload relative to the azide-labeled antibody is recommended to drive the reaction to completion.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification of the Final Antibody Conjugate:

-

Purify the final antibody-payload conjugate using a desalting column or size-exclusion chromatography to remove excess payload-linker conjugate.

-

Protocol 2: Determination of Degree of Labeling (DOL)

Method: UV-Vis Spectrophotometry

-

Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein) and ~309 nm (for DBCO).

-

Calculate the protein concentration using its molar extinction coefficient at 280 nm.

-

Calculate the DBCO concentration using its molar extinction coefficient at ~309 nm (ε ≈ 12,000 M⁻¹cm⁻¹).

-

The Degree of Labeling (DOL) is the molar ratio of DBCO to protein.

Formula: DOL = (A309 / εDBCO) / (A280 / εprotein)

Visualizing Workflows and Pathways

Logical Relationship of PEG4 Spacer's Roles

Caption: Core benefits imparted by the PEG4 spacer in bioconjugates.

Experimental Workflow for Antibody-Drug Conjugation

Caption: Step-wise process for creating an antibody-drug conjugate.

Conclusion

The this compound linker is a powerful tool for bioconjugation, and the integral role of the PEG4 spacer cannot be overstated. By enhancing solubility, improving stability, reducing immunogenicity, and providing optimal spatial separation, the PEG4 moiety directly addresses many of the challenges encountered in the development of sophisticated biotherapeutics and diagnostic agents. Understanding and leveraging these properties, as outlined in this guide, will enable researchers to design and execute more effective bioconjugation strategies, ultimately accelerating the pace of discovery and innovation in the life sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. DBCO-amine & DBCO-PEG-amine | AxisPharm [axispharm.com]

- 4. This compound, CAS 2055198-05-3 | AxisPharm [axispharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. This compound, 2055198-05-3 | BroadPharm [broadpharm.com]

- 7. medkoo.com [medkoo.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

A Deep Dive into Copper-Free Click Chemistry: A Technical Guide to Sulfo DBCO-PEG4-Amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of copper-free click chemistry, with a specific focus on the versatile heterobifunctional linker, Sulfo DBCO-PEG4-Amine. This document provides a comprehensive overview of its mechanism of action, key advantages, and detailed experimental protocols for its use in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to Copper-Free Click Chemistry and this compound

Copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful tool in bioconjugation due to its high efficiency, specificity, and biocompatibility.[] Unlike the copper-catalyzed version, SPAAC does not require cytotoxic copper catalysts, making it ideal for applications involving living cells and sensitive biomolecules.[] The reaction proceeds rapidly at physiological temperatures and in aqueous buffers.[]

At the heart of this chemistry is the reaction between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule to form a stable triazole linkage.[] this compound is a key reagent that embodies the advantages of this technology. It is a water-soluble, heterobifunctional linker composed of three key components:

-

A Sulfonated Dibenzocyclooctyne (Sulfo-DBCO) group: This is the strained alkyne that readily reacts with azides in a copper-free manner. The sulfonate group imparts excellent water solubility to the molecule.

-

A Polyethylene Glycol (PEG4) spacer: This hydrophilic, four-unit PEG linker enhances the solubility of the entire conjugate, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic properties of the final product.

-

A terminal Amine (-NH2) group: This primary amine provides a reactive handle for conjugation to various functional groups, most commonly carboxylic acids or their activated esters (e.g., NHS esters), to form stable amide bonds.[2][3]

The combination of these features makes this compound a versatile tool for linking biomolecules, therapeutic agents, and imaging probes with high precision and efficiency.[3]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The driving force behind the SPAAC reaction is the significant ring strain of the DBCO molecule. This strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097), allowing it to proceed spontaneously without the need for a catalyst. The reaction is highly specific, as neither the DBCO nor the azide group typically reacts with other functional groups found in biological systems, ensuring bio-orthogonality.

Quantitative Data

The efficiency of the SPAAC reaction is a key advantage. The following table summarizes important quantitative parameters related to this compound and similar linkers.

| Parameter | Value | Source |

| Molecular Weight | 674.77 g/mol | |

| Purity | Typically >95% (HPLC) | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, desiccated | |

| Second-order rate constants (k₂) for Sulfo-DBCO-amine with model azides | 0.27 - 1.22 M⁻¹s⁻¹ |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in two major applications: antibody-drug conjugation and PROTAC synthesis.

Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes a two-step process for creating an ADC. First, the this compound is conjugated to a payload molecule containing a carboxylic acid. Second, the resulting DBCO-functionalized payload is conjugated to an azide-modified antibody.

Materials:

-

This compound

-

Carboxylated payload (e.g., cytotoxic drug)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Coupling Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Azide-modified antibody

-

Purification columns (e.g., desalting, size-exclusion chromatography)

-

Analytical instruments (HPLC, Mass Spectrometer)

Procedure:

Step 1: Activation of Payload and Conjugation to this compound

-

Reagent Preparation:

-

Dissolve the carboxylated payload in anhydrous DMF or DMSO to a concentration of 10-50 mM.

-

Prepare 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO.

-

Dissolve this compound in the Activation Buffer.

-

-

Payload Activation:

-

In a microcentrifuge tube, combine the payload solution with 1.2 molar equivalents of both EDC and NHS.

-

Incubate at room temperature for 15-30 minutes to form the NHS ester.

-

-

Conjugation to this compound:

-

Add the activated payload solution to the this compound solution. A 1.5 to 3-fold molar excess of the activated payload is often used.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Purification of DBCO-Payload:

-

Purify the DBCO-functionalized payload using reverse-phase HPLC to remove unreacted starting materials.

-

Step 2: Conjugation to Azide-Modified Antibody (SPAAC)

-

Reaction Setup:

-

Dissolve the purified DBCO-payload in a suitable buffer (e.g., PBS, pH 7.4).

-

Add the DBCO-payload solution to the azide-modified antibody solution. A 1.5 to 5-fold molar excess of the DBCO-payload is typically used.[4]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.

-

-

Purification of the ADC:

-

Remove excess, unreacted DBCO-payload and byproducts using size-exclusion chromatography (SEC) or dialysis.[5]

-

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques like Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry.

-

Purity and Aggregation: Analyze the purity and extent of aggregation of the final ADC using SEC-HPLC.

-

Identity Confirmation: Confirm the molecular weight of the ADC using mass spectrometry.

-

PROTAC Synthesis

This compound can be used as a versatile linker in the modular synthesis of PROTACs. This protocol describes a two-step synthesis where the this compound linker is first conjugated to an E3 ligase ligand, followed by a SPAAC reaction with an azide-functionalized target protein ligand.

Materials:

-

This compound

-

E3 ligase ligand with a carboxylic acid group (e.g., a pomalidomide (B1683931) analog)

-

Azide-functionalized target protein ligand (warhead)

-

Coupling agents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Purification system (preparative HPLC)

-

Analytical instruments (LC-MS, NMR)

Procedure:

Step 1: Conjugation of this compound to E3 Ligase Ligand

-

Reaction Setup:

-

Dissolve the E3 ligase ligand (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.5 equivalents) and a base like DIPEA (2.0 equivalents) to the solution.

-

-

Incubation:

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Purification:

-

Upon completion, purify the DBCO-linker-E3 ligase conjugate by preparative HPLC.

-

Step 2: SPAAC Reaction to form the Final PROTAC

-

Reaction Setup:

-

Dissolve the purified DBCO-linker-E3 ligase conjugate (1.0 equivalent) and the azide-functionalized target ligand (1.1 equivalents) in a suitable solvent like DMSO.

-

-

Incubation:

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Purification of the PROTAC:

-

Purify the final PROTAC molecule by preparative reverse-phase HPLC.

-

-

Characterization of the PROTAC:

-

Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

-

Conclusion

This compound is a powerful and versatile reagent that greatly facilitates the development of complex bioconjugates. Its high water solubility, biocompatibility, and efficient reactivity in copper-free click chemistry make it an invaluable tool for researchers in drug development, diagnostics, and fundamental life sciences. The detailed protocols provided in this guide serve as a starting point for the rational design and synthesis of innovative antibody-drug conjugates, PROTACs, and other advanced biomolecular constructs. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for successful outcomes.

References

Unraveling the Dual Reactivity of Sulfo DBCO-PEG4-Amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Sulfo DBCO-PEG4-Amine. We will delve into its core characteristics, dual reactivity, and its pivotal role in the advancement of bioconjugation, targeted drug delivery, and proteomics. This document offers detailed experimental protocols and quantitative data to empower researchers in harnessing the full potential of this versatile molecule.

Core Concepts: The Heterobifunctional Nature of this compound

This compound is a sophisticated chemical tool engineered for specificity and efficiency in creating complex biomolecular conjugates. Its power lies in its heterobifunctional structure, meaning it possesses two distinct reactive groups at opposite ends of a spacer molecule. This allows for a sequential and controlled conjugation of two different molecules.

The key components of this compound are:

-

Sulfo Dibenzocyclooctyne (Sulfo-DBCO): This is a sterically strained alkyne. The inherent ring strain in the DBCO group allows it to react with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is highly valued for its bioorthogonality, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes. The sulfonate group (Sulfo) significantly enhances the water solubility of the molecule, a critical feature for biological applications.

-

Primary Amine (-NH2): Located at the other end of the molecule, the primary amine serves as a versatile nucleophile. It readily reacts with electrophilic groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This functionality is widely used to label proteins, peptides, and other biomolecules that have available carboxyl groups.

-

Polyethylene (B3416737) Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain acts as a flexible, hydrophilic linker between the DBCO and amine groups. This spacer enhances the solubility of the entire conjugate, reduces steric hindrance between the conjugated molecules, and can help to minimize non-specific binding in biological systems.

Quantitative Data Summary

The efficiency and reliability of a linker are paramount in bioconjugation. The following tables summarize key quantitative parameters for reactions involving this compound and related DBCO compounds.

| Parameter | Value | Conditions | Reference(s) |

| Chemical Formula | C₃₂H₄₂N₄O₁₀S | - | [1][2] |

| Molecular Weight | 674.8 g/mol | - | [1][3] |

| Purity | >95% (typically analyzed by HPLC) | - | [1] |

| Solubility | Water, DMSO, DMF | - | [1] |

| Storage Conditions | -20°C, desiccated | Long-term storage (months to years) | [2][4] |

| 0 - 4°C | Short-term storage (days to weeks) | [2] |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reactants & Conditions | Reference(s) |

| Second-Order Rate Constant (k₂) | ~0.6 - 1.0 M⁻¹s⁻¹ | DBCO with Benzyl Azide (B81097) in CH₃CN:H₂O (3:1) | [5] |

| Typical Reaction Time (SPAAC) | 2 - 12 hours | Room temperature or 4°C | [6] |

| Typical Molar Excess (SPAAC) | 2-4 fold excess of azide reagent | For reaction with DBCO-functionalized molecule | [6] |

| Typical Reaction Time (Amide Bond) | 2 hours to overnight | Room temperature or 4°C | [7] |

| Typical Molar Excess (Amide Bond) | 1.5 to 10-fold excess of activated linker | For reaction with amine-containing protein | [7] |

| DBCO Stability | ~3-5% loss of reactivity over 4 weeks | Stored at 4°C or -20°C in the absence of azides and thiols | [3] |

| NHS Ester Half-life (for activation) | 4-5 hours at pH 7, 1 hour at pH 8 | Hydrolysis in aqueous solution | [8] |

Table 2: Reaction Kinetics and Stability Data for DBCO-mediated Conjugations

Experimental Protocols

The following are detailed methodologies for key applications of this compound.

Two-Step Antibody Conjugation

This protocol describes the conjugation of a payload (e.g., a small molecule drug or a fluorescent dye) containing a carboxylic acid to an antibody.

Step 1: Activation of the Carboxylated Payload and Conjugation to this compound

-

Reagent Preparation:

-

Dissolve the carboxylated payload in anhydrous DMF or DMSO.

-

Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) in an activation buffer (0.1 M MES, pH 4.5-6.0) immediately before use.

-

-

Payload Activation:

-

Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS to the payload solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.

-

-

Conjugation to this compound:

-

Dissolve this compound in the activation buffer.

-

Add the activated payload solution to the this compound solution. A 1:1 to 1:1.5 molar ratio of activated payload to linker is recommended.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with a coupling buffer (e.g., Phosphate-Buffered Saline, PBS).

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the Payload-PEG-DBCO conjugate using reverse-phase HPLC.

-

Step 2: Azide Modification of the Antibody and Click Chemistry Conjugation

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

-

-

Introduction of Azide Groups:

-

React the antibody with a 5- to 20-fold molar excess of an azide-PEG-NHS ester for 30-60 minutes at room temperature.

-

Remove the excess azide reagent using a desalting column equilibrated with PBS.

-

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

-

Combine the azide-modified antibody with the purified Payload-PEG-DBCO conjugate. A 1.5- to 10-fold molar excess of the Payload-PEG-DBCO is recommended.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

The reaction can be monitored by the decrease in DBCO absorbance at approximately 310 nm.

-

-

Final Purification:

-

Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unreacted payload and linker.

-

Surface Modification of Carboxylated Nanoparticles

This protocol outlines the functionalization of nanoparticles with surface carboxyl groups.

-

Reagent Preparation:

-

Disperse the carboxylated nanoparticles (e.g., quantum dots or polymeric nanoparticles) in an activation buffer (0.1 M MES, pH 6.0).

-

Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.

-

Dissolve this compound in DMSO.

-

-

Activation of Nanoparticle Carboxyl Groups:

-

Add EDC and Sulfo-NHS to the nanoparticle suspension. Use a molar excess of EDC/Sulfo-NHS relative to the estimated surface carboxyl groups.

-

Incubate for 30 minutes at room temperature with gentle mixing.

-

-

Conjugation of this compound:

-

Add the this compound solution to the activated nanoparticle suspension.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Purification:

-

Purify the DBCO-functionalized nanoparticles by centrifugation and washing with PBS (pH 7.4) to remove unreacted reagents.

-

-

Click Chemistry Reaction with Azide-Modified Ligand:

-

Resuspend the purified DBCO-nanoparticles in PBS (pH 7.4).

-

Add the azide-modified targeting ligand (e.g., a peptide or antibody).

-

Incubate for 4-12 hours at room temperature.

-

Purify the final conjugated nanoparticles by centrifugation.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows involving this compound.

Caption: Amide bond formation using this compound.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: Experimental workflow for two-step bioconjugation.

References

- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. interchim.fr [interchim.fr]

- 4. medkoo.com [medkoo.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

Technical Guide: In Vivo Applications of Water-Soluble Sulfo DBCO-PEG4-Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the water solubility and in vivo applications of Sulfo DBCO-PEG4-Amine, a key reagent in bioconjugation and targeted therapeutic development. The information presented herein is intended to support researchers in designing and executing in vivo studies utilizing copper-free click chemistry.

Introduction to this compound

This compound is a heterobifunctional linker molecule designed for bioorthogonal chemistry. It incorporates a sulfonated dibenzocyclooctyne (Sulfo-DBCO) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a biocompatible "click chemistry" reaction that does not require a cytotoxic copper catalyst[1][2]. The molecule also possesses a primary amine for conjugation to biomolecules and a polyethylene (B3416737) glycol (PEG4) spacer.

The key features of this compound that make it highly suitable for in vivo studies are:

-

Inherent Water Solubility : The presence of a hydrophilic sulfonate group and a PEG spacer significantly enhances its solubility in aqueous solutions, a critical factor for physiological applications[3][4].

-

Biocompatibility : The copper-free nature of the SPAAC reaction it facilitates is well-suited for use in living organisms without causing toxicity associated with copper catalysts[1][2].

-

Versatility : It can be conjugated to a wide range of biomolecules, including antibodies, peptides, and nucleic acids, for applications in targeted drug delivery, in vivo imaging, and the development of antibody-drug conjugates (ADCs)[3][4].

Physicochemical Properties and Water Solubility

The structural components of this compound are pivotal to its function and solubility. The sulfonated DBCO provides the reactive handle for click chemistry, while the PEG4 spacer and the sulfonate group confer hydrophilicity.

| Property | Value | Source |

| Molecular Weight | 674.77 g/mol | [1] |

| Molecular Formula | C₃₂H₄₂N₄O₁₀S | [1] |

| Appearance | Slightly yellow to slightly grey crystalline solid | [3] |

| Solubility | Water, DMSO, DMF | BroadPharm |

| Storage | -20°C for long-term storage | BroadPharm |

Experimental Protocols for In Vivo Applications

The primary in vivo application of this compound is as a linker to modify biomolecules for targeted delivery or imaging. The following sections detail the experimental workflow for such applications.

Bioconjugation of this compound to a Protein

This protocol describes the conjugation of this compound to a protein (e.g., an antibody) through its carboxyl groups, followed by a copper-free click reaction with an azide-functionalized molecule.

Materials:

-

This compound

-

Protein to be modified (e.g., antibody)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns or dialysis equipment

-

Azide-functionalized molecule of interest

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

-

-

Activation of Carboxyl Groups on the Protein:

-

Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

Add a 10- to 20-fold molar excess of EDC and Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.

-

-

Copper-Free Click Reaction:

-

The purified DBCO-labeled protein is now ready for reaction with an azide-containing molecule.

-

Dissolve the azide-functionalized molecule in a compatible buffer (e.g., PBS).

-

Mix the DBCO-labeled protein and the azide-functionalized molecule in a 1:1.5 to 1:3 molar ratio.

-

Incubate the reaction for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Final Purification:

-

Purify the final bioconjugate using size-exclusion chromatography or another appropriate method to remove any unreacted components.

-

In Vivo Administration of a DBCO-Modified Bioconjugate

The formulation and administration of a DBCO-modified bioconjugate will depend on the specific biomolecule and the animal model. However, general guidelines can be followed.

Example Formulation for Intravenous Injection:

-

Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

-

Concentration: The concentration of the bioconjugate should be optimized based on the desired dose and the volume of injection suitable for the animal model. For mice, typical injection volumes are 100-200 µL.

-

Preparation:

-

Ensure the purified bioconjugate is in a sterile, injectable buffer such as PBS.

-

Determine the concentration of the bioconjugate using a suitable method (e.g., UV-Vis spectroscopy).

-

Dilute the bioconjugate to the final desired concentration for injection using sterile PBS.

-

Filter the final solution through a 0.22 µm sterile filter before injection.

-

In Vivo Imaging and Biodistribution Studies:

Studies using a radiolabeled, water-soluble sulfo-DBCO derivative, [18F]FB-sulfo-DBCO, in healthy mice have demonstrated rapid clearance and low background signals, with a dominant hepatobiliary excretion pathway[5][6]. The enhanced hydrophilicity due to the sulfonic acid group contributes to these favorable in vivo properties[6]. These findings suggest that bioconjugates modified with this compound are likely to exhibit similar favorable pharmacokinetic profiles for in vivo imaging and therapeutic applications.

Visualization of Workflows and Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for creating a bioconjugate for in vivo studies using this compound.

Caption: General workflow for protein bioconjugation.

Logical Relationship in Targeted Drug Delivery

This diagram shows the logical relationship of the components in a targeted drug delivery system utilizing this compound.

Caption: Component relationships in targeted drug delivery.

Conclusion

This compound is a valuable tool for researchers developing targeted therapeutics and in vivo imaging agents. Its inherent water solubility and the biocompatibility of the copper-free click chemistry it enables make it an excellent choice for applications in living systems. The provided protocols and workflows serve as a guide for the successful implementation of this compound in bioconjugation strategies for in vivo studies. As with any in vivo experiment, careful optimization of reaction conditions, purification, and formulation is crucial for achieving reliable and reproducible results.

References

- 1. Copper-Free Click Chemistry Used in Mice - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]

- 2. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Copper-free click chemistry in living animals | Semantic Scholar [semanticscholar.org]

- 4. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using [18F]FB-sulfo-DBCO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Protein Conjugation using Sulfo DBCO-PEG4-Amine and Related DBCO Linkers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dibenzocyclooctyne (DBCO) reagents are pivotal in the field of bioconjugation, enabling highly specific and bioorthogonal copper-free click chemistry reactions. This strain-promoted alkyne-azide cycloaddition (SPAAC) is extensively utilized for creating antibody-drug conjugates (ADCs), developing imaging agents, and functionalizing proteins for various applications.[1] A common strategy involves a "tag-and-modify" approach where a protein is first functionalized with a DBCO group.[2] This document provides detailed protocols for the conjugation of DBCO linkers to proteins, with a focus on utilizing amine-reactive chemistry.

Sulfo DBCO-PEG4-Amine is a water-soluble, heterobifunctional linker containing a DBCO moiety for copper-free click chemistry and a terminal amine group.[3][4] The sulfonated group and the polyethylene (B3416737) glycol (PEG) spacer enhance hydrophilicity, reduce aggregation, and minimize steric hindrance.[3][5][6] While the primary amine of this compound can be conjugated to activated carboxyl groups on a protein, a more common approach for introducing a DBCO handle is to use a DBCO-NHS ester to target the abundant primary amines (e.g., lysine (B10760008) residues) on the protein surface.[2][7] Both methodologies will be detailed below.

Data Presentation

Table 1: Recommended Reaction Conditions for DBCO-NHS Ester Conjugation to Protein Amines

| Parameter | Recommended Value | Notes |

| Protein Concentration | 2-10 mg/mL | Higher concentrations can improve labeling efficiency.[7][8][9] |

| Reaction Buffer | Amine-free buffers such as PBS, HEPES, Borate, or Bicarbonate buffer.[7][10] | Avoid buffers containing primary amines like Tris or glycine.[7][9] |

| Reaction pH | 7.2 - 8.5 | A slightly basic pH deprotonates primary amines, increasing their nucleophilicity.[7][9] |

| Molar Excess of DBCO-NHS Ester | 5:1 to 40:1 (DBCO:Protein) | This should be optimized for each specific protein to achieve the desired degree of labeling (DOL).[2][7] |

| Reaction Temperature | Room temperature or 4°C | Lower temperatures may require longer incubation times but can be beneficial for sensitive proteins.[2][7] |

| Incubation Time | 30-60 minutes at room temperature; 2-12 hours or overnight at 4°C.[1][2] | |

| Quenching Reagent | 50-100 mM Tris-HCl or Glycine, pH ~8.0 | Quenches unreacted NHS ester.[1][9] |

Table 2: Troubleshooting Guide for DBCO Conjugation

| Issue | Potential Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | - Inactive (hydrolyzed) NHS ester- Low protein concentration- Incorrect buffer pH or composition- Insufficient DBCO reagent ratio | - Use fresh, anhydrous DMSO/DMF to dissolve the NHS ester.- Ensure protein concentration is at least 2 mg/mL.[7]- Use a primary amine-free buffer with a pH of 8.3-8.5.[7]- Increase the molar ratio of DBCO reagent to protein.[7] |

| Protein Precipitation | - Excessive DBCO reagent ratio- Protein aggregation | - Decrease the molar ratio of DBCO reagent to protein.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[7]- Ensure the protein is properly folded and soluble before labeling. |

| Low Recovery After Purification | - Non-specific binding to purification resin- Protein precipitation during purification | - Choose a suitable purification method (e.g., size-exclusion vs. ion-exchange chromatography).- Ensure compatibility of the buffer with the protein and purification column. |

Experimental Protocols

Protocol 1: Protein Labeling via Amine Coupling with DBCO-NHS Ester

This protocol details the modification of a protein with a DBCO-NHS ester, targeting primary amines such as the ε-amino group of lysine residues.[2]

Materials:

-

Protein of interest

-

DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[2][7] Ensure the buffer is free of primary amines.[7]

-

Desalting spin columns or size-exclusion chromatography (SEC) system for purification[1]

Procedure:

-

Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[7] b. If the protein is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

-

DBCO-NHS Ester Preparation: a. Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[1][2][9] b. Vortex briefly to ensure the reagent is fully dissolved.[7]

-

Conjugation Reaction: a. Calculate the required volume of the 10 mM DBCO-NHS ester stock solution. A 10- to 40-fold molar excess is a common starting point for optimization.[2] b. While gently stirring or vortexing the protein solution, slowly add the calculated volume of the DBCO-NHS ester stock solution.[7][8] c. Incubate the reaction for 30-60 minutes at room temperature or for 2-12 hours at 4°C.[1][2]

-

Quenching (Optional): a. To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[1] b. Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted DBCO-NHS ester.[1][6]

-

Purification: a. Remove excess, unreacted DBCO reagent and the quenching agent using a desalting spin column or an appropriate size-exclusion chromatography (SEC) method according to the manufacturer's protocol.[1] b. Protein recovery from this step is typically greater than 85%.[1]

-

Characterization and Storage: a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[2][11] b. Store the purified DBCO-labeled protein at 2-8°C for immediate use or at -20°C for long-term storage.[2][11]

Protocol 2: Protein Labeling via Carboxyl Coupling with this compound

This protocol describes the conjugation of this compound to a protein's carboxyl groups (e.g., aspartic acid, glutamic acid, or the C-terminus) using carbodiimide (B86325) chemistry.

Materials:

-

Protein of interest

-

This compound[5]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[12]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5[8][12]

-

Desalting spin columns or dialysis equipment

Procedure:

-

Protein and Reagent Preparation: a. Exchange the protein into the Activation Buffer to a concentration of 2-5 mg/mL. b. Equilibrate all other reagents to room temperature. c. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.[12] d. Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., water or DMSO).

-

Activation of Protein Carboxyl Groups: a. In a microcentrifuge tube, add a 50- to 100-fold molar excess of both EDC and Sulfo-NHS to the protein solution. b. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the protein's carboxyl groups, forming a more stable Sulfo-NHS ester intermediate.

-

Conjugation Reaction: a. Add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein solution. b. Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of Coupling Buffer if necessary. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12]

-

Quenching: a. Add the Quenching Buffer to stop the reaction and quench any remaining activated carboxyl groups. b. Incubate for 15 minutes at room temperature.[12]

-

Purification: a. Purify the DBCO-labeled protein from excess reagents using desalting spin columns or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization and Storage: a. Characterize the conjugate to determine the degree of labeling as described in Protocol 1. b. Store the purified protein conjugate appropriately.

Visualizations

Caption: Amine-reactive coupling of a DBCO-NHS ester to a protein.

Caption: Experimental workflow for protein labeling with DBCO-NHS ester.

Caption: Logical workflow for the "Tag-and-Modify" strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, CAS 2055198-05-3 | AxisPharm [axispharm.com]

- 4. DBCO-Sulfo-PEG4-amine - Creative Biolabs [creative-biolabs.com]

- 5. This compound, 2055198-05-3 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 10. interchim.fr [interchim.fr]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Labeling Antibodies with Sulfo DBCO-PEG4-Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of antibodies is fundamental to the development of a wide range of advanced biologics, including antibody-drug conjugates (ADCs), imaging agents, and diagnostic assays. Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful bioorthogonal ligation strategy. This method allows for the covalent conjugation of molecules in aqueous environments with high specificity and efficiency, avoiding the cytotoxicity associated with copper catalysts.[1]

Sulfo DBCO-PEG4-Amine is a hydrophilic, amine-containing linker that incorporates a dibenzocyclooctyne (DBCO) moiety. The DBCO group is a strained alkyne that readily reacts with azide-functionalized molecules via SPAAC.[2][3][4] The primary amine on the linker provides a handle for its covalent attachment to biomolecules. This document provides a detailed protocol for labeling antibodies with this compound by targeting the carboxyl groups of glutamic and aspartic acid residues. This is achieved through a two-step process involving the activation of antibody carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by the formation of a stable amide bond with the amine group of the DBCO linker.

Principle of the Method

The labeling strategy is a two-stage process. First, the carboxyl groups on the antibody are activated with EDC and Sulfo-NHS to form a semi-stable Sulfo-NHS ester. This intermediate is then reacted with the primary amine of this compound to form a stable amide bond, resulting in a DBCO-functionalized antibody. This DBCO-labeled antibody can then be used for downstream applications by reacting it with an azide-modified molecule of interest (e.g., a drug, a fluorophore, or an oligonucleotide) via copper-free click chemistry.

Data Presentation

Table 1: Recommended Reaction Conditions for Antibody Labeling

| Parameter | Stage 1: Carboxyl Activation | Stage 2: Amine Coupling | Stage 3: Click Chemistry (SPAAC) |

| Reagents | Antibody, EDC, Sulfo-NHS | Activated Antibody, this compound | DBCO-labeled Antibody, Azide-Molecule |

| Activation/Coupling Buffer | 0.1 M MES, pH 4.5-6.0 | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Phosphate-Buffered Saline (PBS), pH 7.0-7.4 |

| Molar Ratio (Reagent:Antibody) | EDC: 2-10 fold excess, Sulfo-NHS: 5-20 fold excess | This compound: 10-50 fold excess | Azide-Molecule: 1.5-10 fold excess |

| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C | 4°C to 37°C |

| Reaction Time | 15-30 minutes | 2 hours to overnight | 2-12 hours |

| Quenching Reagent | 2-Mercaptoethanol (optional) | Hydroxylamine, Tris, or Glycine | Not typically required |

| Purification Method | Desalting Column (Buffer Exchange) | Desalting Column, Dialysis, SEC | Desalting Column, Dialysis, SEC |

Table 2: Materials and Reagents

| Material/Reagent | Supplier (Example) | Purpose |

| Monoclonal Antibody | User-defined | Target biomolecule for labeling |

| This compound | BroadPharm, Vector Labs | Amine-containing DBCO linker for conjugation |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thermo Fisher Scientific | Activates carboxyl groups on the antibody |

| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher Scientific | Stabilizes the EDC-activated intermediate |

| MES (2-(N-morpholino)ethanesulfonic acid) Buffer | Sigma-Aldrich | Activation buffer |

| Phosphate-Buffered Saline (PBS) | Gibco | Coupling and reaction buffer |

| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving linker |

| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher Scientific | Purification of the antibody conjugate |

| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | User-prepared | To stop the coupling reaction |

| Azide-functionalized Molecule of Interest | User-defined | Reaction partner for the DBCO-labeled antibody |

Experimental Protocols

Protocol 1: Labeling of Antibody with this compound

This protocol details the covalent attachment of this compound to an antibody via EDC/Sulfo-NHS chemistry.

1. Antibody Preparation:

-

Prepare the antibody in an amine-free and carboxyl-free buffer, such as 0.1 M MES, pH 5.5.

-

The antibody solution should be at a concentration of 1-10 mg/mL.

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into MES buffer using a desalting column or dialysis.

2. Reagent Preparation: